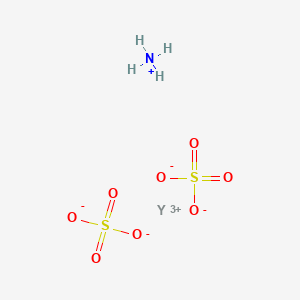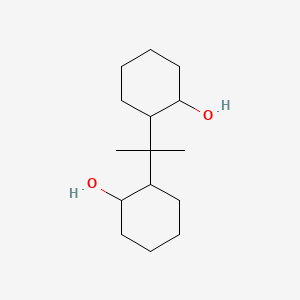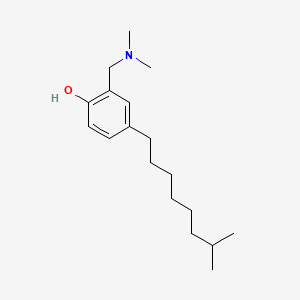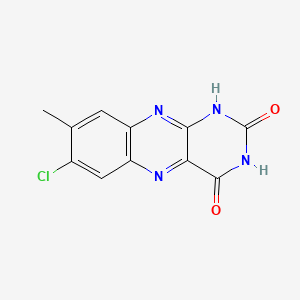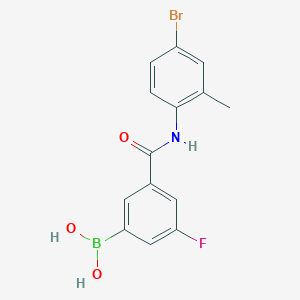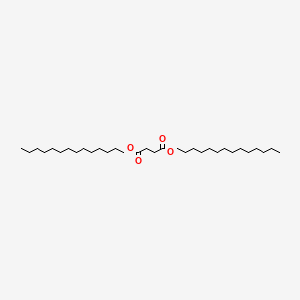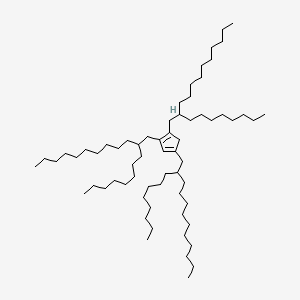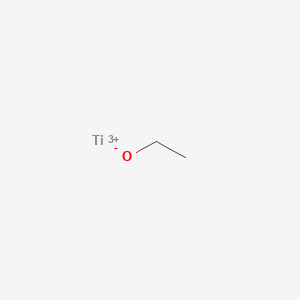
Titanium(3+) ethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(3+) ethanolate can be synthesized through the reaction of titanium(III) chloride with ethanol in the presence of a base. The general reaction is as follows:
TiCl3+3C2H5OH→Ti(OEt)3+3HCl
This reaction typically requires an inert atmosphere to prevent oxidation of the titanium(III) species. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound is less common compared to other titanium alkoxides. it can be produced on a larger scale using similar methods as in the laboratory, with careful control of reaction conditions to ensure the purity and stability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(3+) ethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to titanium(IV) ethanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or alkoxides.
Major Products Formed
Oxidation: Titanium(IV) ethanolate.
Reduction: Titanium(II) species or other reduced titanium complexes.
Substitution: Various titanium alkoxides depending on the substituting ligand.
Applications De Recherche Scientifique
Titanium(3+) ethanolate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of titanium-containing materials, including thin films and coatings.
Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of titanium(3+) ethanolate involves its ability to coordinate with other molecules and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating various chemical transformations. The ethanolate ligands can also be exchanged with other ligands, allowing for the formation of different titanium complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) ethanolate: A similar compound where titanium is in the +4 oxidation state.
Titanium(III) isopropanolate: Another titanium(III) alkoxide with isopropanolate ligands.
Titanium(IV) isopropanolate: A titanium(IV) compound with isopropanolate ligands.
Uniqueness
Titanium(3+) ethanolate is unique due to its +3 oxidation state, which imparts different reactivity compared to titanium(IV) compounds. Its ability to act as both a reducing agent and a ligand exchange reagent makes it versatile in various chemical processes.
Propriétés
Numéro CAS |
19726-75-1 |
|---|---|
Formule moléculaire |
C2H5OTi+2 |
Poids moléculaire |
92.93 g/mol |
Nom IUPAC |
ethanolate;titanium(3+) |
InChI |
InChI=1S/C2H5O.Ti/c1-2-3;/h2H2,1H3;/q-1;+3 |
Clé InChI |
UFNRGJDVPQVELS-UHFFFAOYSA-N |
SMILES canonique |
CC[O-].[Ti+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


